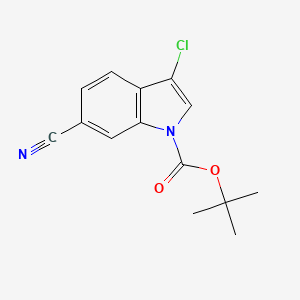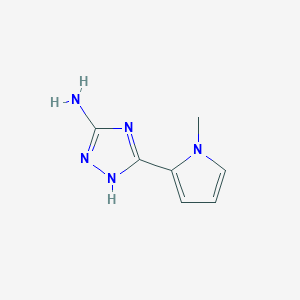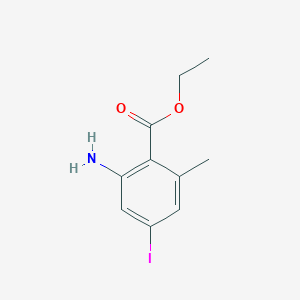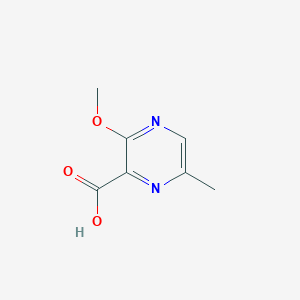![molecular formula C15H14N2O B13663861 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 3-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazo[1,2-a]pyridine derivative . Another method involves the use of ketene aminals, which react with electron-deficient reagents to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that offer high atom economy and operational simplicity. These reactions are typically carried out in environmentally benign solvents and under catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer activity.
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Exhibits selective COX-2 inhibitory activity.
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-8-17-10-14(16-15(11)17)12-6-3-7-13(9-12)18-2/h3-10H,1-2H3 |
InChI Key |
KJKOXFRHJAUKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


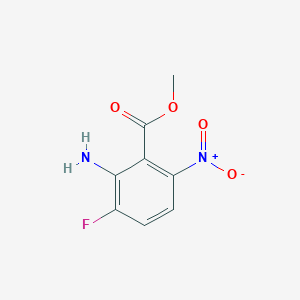
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
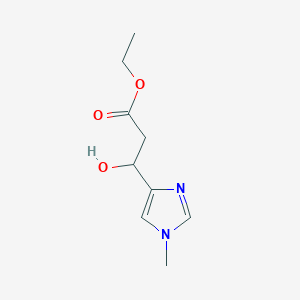


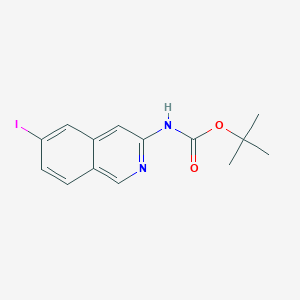
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
